molecular formula C14H10O3 B2478874 7-Phenyl-1,3-benzodioxole-5-carbaldehyde CAS No. 2241129-14-4

7-Phenyl-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B2478874
CAS No.: 2241129-14-4
M. Wt: 226.231
InChI Key: QQOXPTYUWXKYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Phenyl-1,3-benzodioxole-5-carbaldehyde is a substituted benzodioxole derivative featuring a phenyl group at the 7-position and a formyl group at the 5-position. The benzodioxole core consists of a benzene ring fused to a 1,3-dioxole ring, which confers unique electronic and steric properties. Substitution patterns on the benzodioxole ring significantly influence reactivity, solubility, and bioactivity. For instance, electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity at the aldehyde, while bulky substituents (e.g., phenyl, propyl) modulate steric interactions in downstream reactions .

Properties

IUPAC Name

7-phenyl-1,3-benzodioxole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-8-10-6-12(11-4-2-1-3-5-11)14-13(7-10)16-9-17-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOXPTYUWXKYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=CC(=C2O1)C3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-1,3-benzodioxole-5-carbaldehyde typically involves a nucleophilic substitution reaction. One common method is the reaction of 3,4-dihydroxybenzaldehyde with dibromomethane under basic conditions to form the benzodioxole ring. The phenyl group can be introduced through a Friedel-Crafts acylation reaction using phenylacetyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Phenyl-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Phenyl-1,3-benzodioxole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Phenyl-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to the inhibition of epidermal growth factor receptor (EGFR) and induction of apoptosis. The compound can also bind to DNA, inhibiting its replication and transcription, which contributes to its cytotoxic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 7-Phenyl-1,3-benzodioxole-5-carbaldehyde, highlighting substituent effects on properties and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 7-Ph, 5-CHO C₁₄H₁₀O₃ 226.23 Intermediate for bioactive hybrids
7-Chloro-1,3-benzodioxole-5-carbaldehyde 7-Cl, 5-CHO C₈H₅ClO₃ 184.58 Electrophilic reactivity; halogenated analog
6-Methoxy-1,3-benzodioxole-5-carbaldehyde 6-OCH₃, 5-CHO C₉H₈O₄ 180.16 Solubility enhancer; synthetic intermediate
7-(Trifluoromethyl)-1,3-benzodioxole-5-carbaldehyde 7-CF₃, 5-CHO C₉H₅F₃O₃ 218.13 Enhanced metabolic stability; fluorinated drug candidate
4,7-Dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde 4,7-OCH₃, 6-Pr, 5-CHO C₁₄H₁₈O₅ 278.29 Coenzyme Q analog; antitumor applications
6-Nitro-1,3-benzodioxole-5-carbaldehyde 6-NO₂, 5-CHO C₈H₅NO₅ 195.13 Electron-deficient aldehyde; nitroaromatic precursor

Physicochemical Properties

  • Solubility : Methoxy and propyl substituents improve aqueous solubility (e.g., 6-Methoxy: logP = 1.2 vs. 7-Phenyl: logP = 3.5) .
  • Spectroscopic Data :
    • 7-Phenyl derivative : $ ^1H $ NMR (CDCl₃): δ 9.85 (s, 1H, CHO), 7.45–7.30 (m, 5H, Ph), 6.90 (s, 1H, H-6), 6.05 (s, 2H, OCH₂O) .
    • 7-Chloro derivative : $ ^{13}C $ NMR (DMSO-d₆): δ 191.2 (CHO), 148.1 (C-7), 126.5 (C-Cl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.